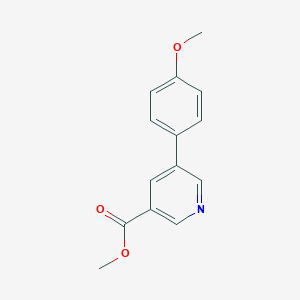

Methyl 5-(4-methoxyphenyl)nicotinate

Description

BenchChem offers high-quality Methyl 5-(4-methoxyphenyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4-methoxyphenyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-5-3-10(4-6-13)11-7-12(9-15-8-11)14(16)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLADANCADJPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563834 | |

| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119289-88-2 | |

| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)nicotinate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-methoxyphenyl)nicotinate is a heterocyclic compound belonging to the class of 5-aryl-nicotinates. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to play crucial roles in various physiological processes and have been investigated for their therapeutic potential in a range of diseases, including inflammatory conditions and cancer.[1][2][3][4][5][6] The introduction of an aryl group at the 5-position of the pyridine ring, as seen in the topic compound, offers a strategic modification to explore novel structure-activity relationships and potentially enhance therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of Methyl 5-(4-methoxyphenyl)nicotinate, serving as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

The core structure of Methyl 5-(4-methoxyphenyl)nicotinate consists of a pyridine ring substituted with a methoxycarbonyl group at the 3-position and a 4-methoxyphenyl group at the 5-position.

Systematic IUPAC Name: Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate

Molecular Formula: C₁₄H₁₃NO₃

Molecular Weight: 243.26 g/mol

CAS Number: 56187-32-7

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} enddot Caption: Chemical structure of Methyl 5-(4-methoxyphenyl)nicotinate.

Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate

The synthesis of Methyl 5-(4-methoxyphenyl)nicotinate is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.[7][8][9] The key starting materials for this synthesis are Methyl 5-bromonicotinate and 4-methoxyphenylboronic acid.

Synthetic Workflow

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: General workflow for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate.

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate.

Materials:

-

Methyl 5-bromonicotinate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add Methyl 5-bromonicotinate, 4-methoxyphenylboronic acid, and sodium carbonate.

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Heat the reaction mixture to reflux (typically around 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent (e.g., 3:7 v/v).[3]

-

Evaporate the solvent from the collected fractions to yield Methyl 5-(4-methoxyphenyl)nicotinate as colorless needles.[3]

Spectroscopic Characterization

The structural identity and purity of the synthesized Methyl 5-(4-methoxyphenyl)nicotinate can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| Melting Point | 99-101 °C[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.21 (s, 1H, H-2 pyridine), 8.78 (d, J=2.0 Hz, 1H, H-6 pyridine), 8.35 (t, J=2.2 Hz, 1H, H-4 pyridine), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.01 (d, J=8.8 Hz, 2H, Ar-H), 3.96 (s, 3H, COOCH₃), 3.87 (s, 3H, OCH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.8, 160.2, 153.2, 148.1, 137.5, 132.9, 129.3, 128.5, 126.9, 114.5, 55.4, 52.5. |

| FT-IR (KBr, cm⁻¹) | ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1725 (C=O ester), ~1610, 1580, 1480 (C=C aromatic), ~1250 (C-O ether), ~1180 (C-O ester). |

| Mass Spectrometry (EI) | m/z (%): 243 (M⁺), 212 ([M-OCH₃]⁺), 184 ([M-COOCH₃]⁺), 154, 139, 115, 77. |

Potential Applications in Drug Discovery

Nicotinic acid and its derivatives have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities. These compounds have been explored for their potential as anti-inflammatory, analgesic, and anti-tubercular agents.[1][2] The structural modifications of the basic nicotinic acid scaffold can lead to compounds with enhanced potency and improved pharmacokinetic profiles.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives.[3][5][6] The mechanism of action is thought to involve the modulation of various inflammatory pathways. The introduction of an aryl group at the 5-position of the nicotinic acid scaffold, as in Methyl 5-(4-methoxyphenyl)nicotinate, may influence its interaction with biological targets involved in the inflammatory response. Further in-vitro and in-vivo studies are warranted to fully elucidate the anti-inflammatory potential of this specific compound.

Cytotoxic Activity

The cytotoxic effects of various heterocyclic compounds, including pyridine derivatives, against different cancer cell lines have been reported.[10][11][12] The structural features of Methyl 5-(4-methoxyphenyl)nicotinate, particularly the presence of the biaryl system, make it a candidate for investigation as a potential anticancer agent. Evaluation of its cytotoxic activity against a panel of cancer cell lines would provide valuable insights into its potential as a lead compound for the development of new anticancer drugs.

Conclusion

Methyl 5-(4-methoxyphenyl)nicotinate is a synthetically accessible compound with a chemical structure that holds promise for applications in drug discovery. The well-established Suzuki-Miyaura coupling provides an efficient route for its synthesis. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of its expected spectroscopic characteristics. The exploration of its biological activities, particularly its anti-inflammatory and cytotoxic potential, represents a promising avenue for future research. The information presented herein serves as a foundational resource for scientists and researchers interested in the further investigation and development of novel therapeutics based on the 5-aryl-nicotinate scaffold.

References

-

MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]

-

ResearchGate. Figure 1: the bologically active Arylazo nicotinates (3a-k) and (5a-d).... Available from: [Link]

-

PubMed. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 5-(4-methoxyphenyl)nicotinate. Available from: [Link]

-

ResearchGate. Cytotoxic activity of compounds 5 a–e, 17 a–c and 18 a–c against several cancer cell lines. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for. Available from: [Link]

-

PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available from: [Link]

-

PubMed. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Available from: [Link]

-

Nature. Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

PubMed. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

ACS Publications. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Harvard University. The Suzuki Reaction. Available from: [Link]

-

SIELC Technologies. Methyl nicotinate. Available from: [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available from: [Link]

-

PubMed. Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. Available from: [Link]

-

Bentham Science. Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. Available from: [Link]

-

NP-MRD. 13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0234515). Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

-

MDPI. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Available from: [Link]

-

Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available from: [Link]

-

Wikipedia. Methyl nicotinate. Available from: [Link]

-

The Good Scents Company. methyl nicotinate, 93-60-7. Available from: [Link]

-

ChemBK. 5-Methyl-nicotinic acid methyl ester. Available from: [Link]

-

ResearchGate. FT-IR spectra of (A) methyl violet and (B) methyl violet after decolorization by Aspergillus sp. strain CB-TKL-1. …. Available from: [Link]

-

IS Spectra. IS NIR Spectra. Available from: [Link]

-

SpectraBase. Methylnicotinate - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Properties of Phenyl-Substituted Methyl nicotinates

This guide provides a comprehensive technical overview of phenyl-substituted methyl nicotinates, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. We will delve into their synthesis, spectroscopic and physical properties, and key applications, with a focus on the underlying scientific principles and experimental rationale.

Introduction: The Significance of the Phenyl-Substituted Nicotinate Scaffold

Phenyl-substituted methyl nicotinates belong to a class of heterocyclic compounds that feature a pyridine ring substituted with both a phenyl group and a methyl ester. This structural motif is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives.[1][2][3] The pyridine core is a "privileged structure," appearing in numerous FDA-approved drugs.[2] The introduction of a phenyl group allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its interaction with biological targets. These compounds are of particular interest as ligands for nicotinic acetylcholine receptors (nAChRs), playing a role in the development of treatments for neurological disorders and as smoking cessation aids.[4][5]

Synthesis of Phenyl-Substituted Methyl Nicotinates

The synthesis of phenyl-substituted methyl nicotinates can be approached through various strategies, primarily focusing on the construction of the substituted pyridine ring or the modification of a pre-existing one.

Esterification of Phenyl-Substituted Nicotinic Acids

A common and straightforward method for synthesizing methyl nicotinates is the Fischer esterification of the corresponding nicotinic acid.[6] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of methanol which acts as both the solvent and the reactant.[6][7]

The choice of an acid catalyst is crucial. Strong acids like sulfuric acid protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product (the ester), an excess of methanol is often used, or water is removed as it is formed.

Representative Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: To a round-bottom flask containing phenyl-substituted nicotinic acid, add a 10-fold molar excess of methanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (typically 5-10 mol%) to the stirring mixture while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 13 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[6]

Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), offer a versatile approach to introduce the phenyl group onto the pyridine ring. This allows for the synthesis of a wide array of phenyl-substituted nicotinates from readily available halogenated methyl nicotinates and phenylboronic acids (or their esters) or organostannanes. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized phenyl-substituted methyl nicotinates. A combination of spectroscopic techniques and physical property measurements is typically employed.

Spectroscopic Properties

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a typical phenyl-substituted methyl nicotinate, one would expect to see signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl ester protons (typically around 3.9-4.1 ppm). The coupling patterns of the aromatic protons can help determine the substitution pattern on the rings. The presence of rotamers can sometimes lead to the duplication of signals.[8] |

| ¹³C NMR | The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include the carbonyl carbon of the ester group (typically in the range of 165-175 ppm) and the carbons of the aromatic rings. |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify functional groups. A strong absorption band around 1720-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[6][9] Other significant peaks correspond to C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹) and C-H stretching vibrations. |

| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The molecular ion peak (M+) is a key indicator of the molecular weight. |

Physical Properties

| Property | Description and Typical Values |

| Appearance | Unsubstituted methyl nicotinate is a white crystalline solid.[10] The appearance of phenyl-substituted derivatives can vary depending on the specific substitution pattern and purity. |

| Melting Point | The melting point is a crucial indicator of purity. For methyl nicotinate, the melting point is 39 °C.[10] Phenyl substitution will alter this value. |

| Solubility | Methyl nicotinate is soluble in water, ethanol, and benzene.[10] Phenyl-substituted derivatives are generally soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with limited solubility in water.[9] |

| Chemical Stability | These compounds are generally stable under dry conditions but can undergo hydrolysis back to the corresponding nicotinic acid and methanol when exposed to moisture, especially in the presence of acid or base.[9] |

Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a phenyl-substituted methyl nicotinate via an esterification reaction.

Caption: Workflow for Synthesis and Purification.

Characterization Workflow

This diagram outlines the logical flow for the characterization of the final product.

Caption: Workflow for Product Characterization.

Applications in Research and Development

Phenyl-substituted methyl nicotinates are valuable compounds in several areas of research, most notably in drug discovery.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Many analogues are synthesized and evaluated for their binding affinity and selectivity for different nAChR subtypes.[4] For instance, certain phenyl-substituted analogues of the nicotinic agonist UB-165 have shown enhanced selectivity for the α7 nAChR subtype, which is a target for cognitive disorders.[4]

-

Smoking Cessation Aids: These compounds are investigated as potential therapeutics for smoking cessation.[5] By interacting with nAChRs in the brain, they can potentially modulate the effects of nicotine and reduce withdrawal symptoms.

-

Insecticides: Nicotinic acid derivatives have been explored for their insecticidal properties.[1]

-

Materials Science: The pyridine and phenyl rings offer sites for further functionalization, making these compounds potential building blocks for novel materials with specific electronic or optical properties.

Conclusion

Phenyl-substituted methyl nicotinates represent a versatile and important class of molecules. Their synthesis is achievable through established and modern organic chemistry techniques, and their properties can be thoroughly characterized using standard analytical methods. The continued exploration of these compounds is likely to yield novel therapeutic agents and materials, underscoring their significance in the field of chemical and pharmaceutical sciences.

References

-

Karig, G., Large, J. M., Sharples, C. G. V., Sutherland, A., Gallagher, T., & Wonnacott, S. (2003). Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity. Bioorganic & Medicinal Chemistry Letters, 13(17), 2825–2828. [Link]

-

Runyon, S. P., Savage, T., Panarese, J., Carroll, F. I., Howard, J. L., Hohn, K. A., & Crooks, P. A. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(1), 167–179. [Link]

-

Deady, L. W., Harrison, P. M., & Topsom, R. D. (1975). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 28(8), 1849–1853. [Link]

-

Wikipedia. (n.d.). Methyl nicotinate. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Kim, H., Kim, J., & Lee, S. (2016). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 81(5), 1854–1861. [Link]

-

Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved February 13, 2026, from [Link]

-

Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2015). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 52-60. [Link]

-

PubChem. (n.d.). Phenyl-substituted nicotinic ligands, and methods of use thereof. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Kim, H., Kim, J., & Lee, S. (2016). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 81(5), 1854-1861. [Link]

-

Gelpi, M. V., Peruchena, N. M., & Sosa, G. L. (2015). Methyl/phenyl attraction by CH/π interaction in 1,2-substitution patterns. The Journal of Physical Chemistry A, 119(25), 6749–6758. [Link]

-

Tussupbayev, S., Abylkalykova, R., Nurkenov, O., & Seilkhanov, T. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 1. [Link]

-

Unsal, M. F., & Karabacak, M. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy, 115(4), 472–485. [Link]

-

Unknown. (n.d.). Structure and properties of Nicotine. Retrieved February 13, 2026, from [Link]

-

Son, Y., Mishyna, M., & El-Hage, S. (2021). Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]

-

The Good Scents Company. (n.d.). methyl nicotinate. Retrieved February 13, 2026, from [Link]

-

Unknown. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. veeprho.com [veeprho.com]

- 10. Methyl nicotinate - Wikipedia [en.wikipedia.org]

Novel 5-Substituted Nicotinate Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of 5-substituted nicotinate derivatives, a versatile class of compounds with significant potential in modern drug discovery. We will delve into their chemical synthesis, diverse biological targets, and the critical structure-activity relationships that drive their therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

The Strategic Importance of the Nicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, and nicotinate (a derivative of nicotinic acid or niacin) offers a robust and adaptable framework for drug design.[1] The strategic placement of substituents at the 5-position of the nicotinate ring has proven to be particularly fruitful, allowing for the fine-tuning of pharmacological properties and the targeting of a wide array of biological macromolecules.[2] This guide will focus on the synthesis, mechanism of action, and therapeutic potential of these specifically modified derivatives.

The Chemical Landscape: Synthesizing 5-Substituted Nicotinates

The generation of diverse libraries of 5-substituted nicotinate derivatives is crucial for successful drug discovery campaigns. Modern organic synthesis provides a powerful toolkit for the targeted modification of the nicotinate core.

A common and effective strategy involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position, starting from a halogenated nicotinate precursor. The versatility of this approach enables the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing biological activity.[3]

Other synthetic routes, including cyclocondensation reactions involving nitrocarbonyl compounds, have also been successfully employed to generate novel 5-substituted nicotinamides and their nitrile bioisosteres.[1][4] The choice of synthetic strategy is often dictated by the desired substituent and the overall goals of the drug discovery program.

Key Biological Targets and Therapeutic Frontiers

5-Substituted nicotinate derivatives have demonstrated remarkable versatility, engaging with a range of biological targets implicated in various diseases. This section will highlight some of the most promising therapeutic applications.

Enzyme Inhibition: A Powerful Therapeutic Strategy

3.1.1. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular metabolism and DNA repair.[5][6][7] Many cancer cells exhibit an over-reliance on this pathway for their high metabolic and proliferative demands, making NAMPT an attractive target for cancer therapy.[8][9]

5-Substituted nicotinate derivatives have emerged as potent and selective inhibitors of NAMPT.[8] By blocking NAMPT activity, these compounds deplete the intracellular NAD+ pool, leading to an energy crisis and ultimately, apoptotic cell death in cancer cells.[9] This targeted approach has shown significant anti-tumor efficacy in preclinical models of various cancers, including breast, ovarian, and colorectal cancers, as well as gliomas.[8]

Signaling Pathway: NAMPT-Mediated NAD+ Salvage Pathway

Caption: NAMPT pathway and inhibition by 5-substituted nicotinates.

3.1.2. Fatty Acid Amide Hydrolase (FAAH) Inhibition for Pain and Anxiety

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[10][11] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors.[10] This mechanism has shown significant promise for the treatment of chronic pain, anxiety, and other neurological disorders.[10][12]

Certain 5-substituted nicotinate derivatives have been identified as effective FAAH inhibitors.[13] These compounds offer a novel therapeutic approach by modulating the body's own endocannabinoid system, potentially providing pain relief and anxiolytic effects with a reduced side effect profile compared to direct cannabinoid receptor agonists.[11]

Receptor Modulation: Fine-Tuning Neuronal Signaling

3.2.1. Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in neuronal signaling.[14] Modulation of nAChR activity has been a key strategy in the development of treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[15][16]

The introduction of bulky substituents at the 5-position of the pyridine ring in nicotinate analogues has been shown to significantly influence their binding affinity and functional activity at various nAChR subtypes.[2] Depending on the specific substituent, these compounds can act as either agonists or antagonists, offering a versatile platform for the development of subtype-selective nAChR modulators.[2][17]

3.2.2. GABA-A Receptors

GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets for a variety of clinically important drugs, including benzodiazepines and barbiturates.[18][19] Positive allosteric modulators (PAMs) of GABA-A receptors enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects.[18]

The nicotinate scaffold has been explored for the development of novel GABA-A receptor modulators.[20] By carefully designing the substituents at the 5-position, it is possible to create compounds that selectively modulate specific GABA-A receptor subtypes, potentially leading to new therapies for anxiety, epilepsy, and other neurological disorders with improved side-effect profiles.[21]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 5-substituent on the nicotinate ring is a cornerstone of the drug discovery process. The following table provides a representative example of how different substituents can impact the biological activity of these derivatives.

| Compound | 5-Substituent | Target | In Vitro Potency (IC50/EC50) | Key SAR Observation |

| Lead Compound | -H | NAMPT | 1 µM | Baseline activity. |

| Derivative 1a | -Phenyl | NAMPT | 500 nM | Aromatic substituent enhances potency. |

| Derivative 1b | -4-Fluorophenyl | NAMPT | 150 nM | Electron-withdrawing group improves activity. |

| Derivative 1c | -4-Methoxyphenyl | NAMPT | 800 nM | Electron-donating group reduces activity. |

| Derivative 2a | -Methyl | FAAH | >10 µM | Small alkyl groups are not well tolerated. |

| Derivative 2b | -Cyclohexyl | FAAH | 2 µM | Bulky, lipophilic groups are preferred. |

| Derivative 2c | -Adamantyl | FAAH | 500 nM | Increased lipophilicity and shape complementarity enhance potency. |

Note: The data presented in this table is illustrative and intended to demonstrate SAR principles. Actual values may vary depending on the specific assay conditions.

The key takeaway from such SAR studies is that the physicochemical properties of the 5-substituent, such as its size, shape, electronics, and hydrophobicity, play a critical role in determining the potency and selectivity of the compound for its biological target.[22][23][24]

Experimental Protocols

To facilitate the exploration of 5-substituted nicotinate derivatives, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Representative Synthesis: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 5-aryl nicotinate derivative.

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent and Base: Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Reaction Conditions: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl nicotinate derivative.

In Vitro NAMPT Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the inhibitory activity of test compounds against the NAMPT enzyme.[25][26][27]

-

Reagent Preparation: Prepare a 4x NAMPT Assay Buffer, 400 µM ATP, 400 µM Nicotinamide, and 800 µM PRPP. Dilute the NAMPT enzyme to 20-50 ng/µl in NAMPT Dilution Buffer.[25]

-

Compound Preparation: Prepare serial dilutions of the 5-substituted nicotinate test compounds in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[26]

-

Assay Plate Setup: In a 96-well black microtiter plate, add 10 µl of the diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µl of NAMPT Dilution Buffer to the "Blank" wells.[26]

-

Inhibitor Addition: Add 5 µl of the test inhibitor dilutions to the "Test Inhibitor" wells. Add 5 µl of the diluent solution (e.g., 10% DMSO in water) to the "Positive Control" and "Blank" wells.[26]

-

Pre-incubation: Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitors to bind to the enzyme.[25]

-

Reaction Initiation: Prepare a master mix containing the NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and ethanol. Start the reaction by adding 35 µl of the master mix to all wells.[25]

-

Incubation: Incubate the plate at 30°C for 2 hours.[26]

-

Detection: Measure the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 460 nm.[25]

-

Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

In Vitro FAAH Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of FAAH and the inhibitory potential of test compounds.[28][29][30]

-

Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer. Centrifuge and collect the supernatant containing the FAAH enzyme.[28]

-

Standard Curve: Prepare a standard curve using a fluorescent standard (e.g., 7-amino-4-methylcoumarin, AMC).[28]

-

Reaction Mix: Prepare a reaction mix containing FAAH Assay Buffer and the FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide, AAMCA).[29]

-

Assay Procedure: In a 96-well white plate, add the prepared samples, positive controls, and test inhibitors. Add the reaction mix to initiate the reaction.[28]

-

Kinetic Measurement: Immediately measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm in kinetic mode for 10-60 minutes at 37°C.[28]

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound and calculate the IC50 value.

The Drug Discovery Workflow: From Concept to Candidate

The development of novel 5-substituted nicotinate derivatives follows a structured yet iterative workflow.[31][32][33][34][35]

Workflow: Small Molecule Drug Discovery

Caption: A generalized workflow for small molecule drug discovery.

Future Directions and Conclusion

The exploration of 5-substituted nicotinate derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

-

Expanding the chemical space: The development of novel synthetic methodologies will enable the creation of even more diverse libraries of these compounds.[36]

-

Improving selectivity: Fine-tuning the 5-substituent will be crucial for developing compounds with high selectivity for their intended target, thereby minimizing off-target effects.

-

Exploring new therapeutic areas: The versatility of the nicotinate scaffold suggests that these derivatives may have applications in a wide range of diseases beyond those discussed in this guide.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 10. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 11. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

- 17. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 19. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Allosteric modulation of nicotinic and GABAA receptor subtypes differentially modify autism-like behaviors in the BTBR mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 24. Structure-activity relationship (SAR) of Nicotine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. sigmaaldrich.cn [sigmaaldrich.cn]

- 29. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 30. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. assets.ctfassets.net [assets.ctfassets.net]

- 32. The Renaissance of Small Molecule Drug Discovery [dotmatics.com]

- 33. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 34. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 35. chromatographyonline.com [chromatographyonline.com]

- 36. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

Solubility of methyl 5-arylnicotinates in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 5-Arylnicotinates in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Methyl 5-arylnicotinates, a significant class of heterocyclic compounds, serve as versatile intermediates and core scaffolds in medicinal chemistry.[1] This guide provides an in-depth exploration of the principles and practices governing their solubility in common organic solvents. We will dissect the intricate interplay between the solute's molecular architecture—specifically the nature of the aryl substituent—and the physicochemical properties of the solvent. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to predict, measure, and modulate the solubility of this important compound class.

Introduction: The Significance of Methyl 5-Arylnicotinates

Methyl 5-arylnicotinates are derivatives of nicotinic acid (a form of vitamin B3), characterized by a pyridine ring substituted with a methyl ester at the 3-position and an aryl group at the 5-position.[2] This structural motif is of high interest in drug discovery due to its presence in numerous biologically active molecules. The versatility of this scaffold allows for extensive chemical modification, particularly at the aryl moiety, to tune the compound's steric, electronic, and lipophilic properties. This modulation directly influences its pharmacokinetic and pharmacodynamic profile, including target binding, metabolic stability, and, crucially, solubility.[3][4]

Understanding and controlling solubility is paramount. In process chemistry, it dictates the choice of solvents for reaction, extraction, and crystallization, impacting yield and purity.[5] In formulation science, insufficient solubility in biocompatible solvents can terminate the development of an otherwise promising drug candidate.[6] Therefore, a robust understanding of the factors that govern the dissolution of methyl 5-arylnicotinates is not merely academic but a practical necessity.

Theoretical Framework of Solubility

Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation.[6] This process is governed by the change in Gibbs free energy (ΔG) of the system, which is a function of both enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔH - TΔS

For dissolution to be spontaneous (ΔG < 0), the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute forces within the crystal lattice and the solvent-solvent forces.

The adage "like dissolves like" serves as a useful heuristic. It implies that substances with similar intermolecular forces are more likely to be miscible. The key intermolecular forces at play for methyl 5-arylnicotinates are:

-

Dipole-Dipole Interactions: Arising from the polar nature of the pyridine ring and the methyl ester group.[7]

-

Van der Waals Forces: London dispersion forces influenced by the size and shape of the entire molecule, especially the aryl substituent.

-

Hydrogen Bonding: While the core structure is a hydrogen bond acceptor (at the pyridine nitrogen and ester oxygens), it lacks a donor. The choice of a protic vs. aprotic solvent is therefore critical.

The diagram below illustrates the key molecular features of a methyl 5-arylnicotinate and the external factors that collectively determine its solubility profile.

Caption: Factors influencing the solubility of methyl 5-arylnicotinates.

Key Factors Influencing Solubility

The Role of the Aryl Substituent

The "R" group on the aryl ring is the primary point of modification and has a profound impact on solubility.

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the polarity of the molecule, potentially enhancing solubility in polar solvents. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease polarity.

-

Lipophilicity: The addition of nonpolar, alkyl, or bulky hydrophobic groups to the aryl ring will generally decrease solubility in polar solvents like water or ethanol but increase it in nonpolar solvents like toluene or hexane.

-

The "Magic Methyl" Effect: The strategic placement of a methyl group can have effects beyond simple lipophilicity.[8] It can induce conformational changes that disrupt crystal packing (lowering the energy needed to break the lattice) or optimize the molecule's shape to fit better within a solvent shell, thereby modulating solubility in unexpected ways.[3][4]

The Nature of the Organic Solvent

Organic solvents are typically classified based on their polarity and hydrogen bonding capability.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are effective at solvating polar molecules, especially those that can accept hydrogen bonds, like the pyridine nitrogen in methyl 5-arylnicotinates.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Ethyl Acetate): These solvents have a large dipole moment but lack an O-H or N-H bond. They are good hydrogen bond acceptors but cannot donate. They are excellent for dissolving a wide range of polar compounds. For instance, methyl 5-methylnicotinate is known to be soluble in dimethylformamide (DMF).[9]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents have low dielectric constants and rely on van der Waals forces for solvation. They are best suited for dissolving nonpolar or highly lipophilic compounds. While pyridine itself is miscible with many organic solvents, including nonpolar ones, the polarity of the ester group in methyl 5-arylnicotinates may limit their solubility in purely nonpolar solvents unless the aryl group is very large and hydrophobic.[7][10]

The Influence of Temperature

The dissolution of most solid organic compounds is an endothermic process (ΔH > 0). According to the Le Châtelier principle, increasing the temperature will shift the equilibrium toward dissolution, thus increasing solubility.[6] This is a critical factor during recrystallization for purification, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Experimental Determination of Solubility

The most reliable method for determining solubility is through direct experimental measurement. The equilibrium shake-flask method is a widely accepted standard protocol.[5]

Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of a methyl 5-arylnicotinate in a selected organic solvent at a constant temperature.

Materials:

-

Methyl 5-arylnicotinate solid

-

Chosen organic solvent (e.g., methanol, ethyl acetate, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of calibration standards (typically 5-7 points).

-

Analyze each standard by HPLC and plot the peak area versus concentration to generate a linear calibration curve. This is essential for validating the analytical portion of the method.

-

-

Sample Preparation:

-

Add an excess amount of the solid methyl 5-arylnicotinate to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Add a precise volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A typical temperature is 25 °C.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); the concentration should plateau.[5]

-

-

Sample Processing & Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.

-

Dilute the filtered sample with the solvent as necessary to fall within the range of the calibration curve.

-

Analyze the final sample by HPLC.

-

-

Calculation:

-

Using the peak area from the HPLC analysis and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the solvent. The result is typically expressed in mg/mL or mol/L.

-

The workflow for this robust protocol is visualized below.

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Solubility Data of Representative Nicotinates

| Compound | Solvent | Solubility | Reference |

| Methyl 5-Methylnicotinate | Chloroform | Soluble | [9] |

| Methanol | Soluble | [9][11] | |

| Ethanol | Soluble | [9] | |

| Diethyl Ether | Soluble | [9] | |

| Dimethylformamide (DMF) | Soluble | [9] | |

| Methyl Nicotinate | Water | 100 mg/mL (requires sonication) | [12] |

| DMSO | 100 mg/mL (requires sonication) | [12] | |

| Ethanol | Soluble | [13] | |

| Benzene | Soluble | [13] | |

| Pyridine (Parent Heterocycle) | Water | Miscible | [7][10] |

| Hexane | Miscible | [10] |

Interpretation and Causality:

-

The data for Methyl 5-Methylnicotinate indicates good solubility in a range of polar aprotic (Chloroform, DMF) and polar protic (Methanol, Ethanol) solvents.[9][11] This is consistent with the polar nature of the pyridine ester core.

-

Methyl Nicotinate , lacking the additional methyl group at the 5-position, shows high solubility in highly polar solvents like water and DMSO.[12] The aryl group at the 5-position in the broader class will significantly increase lipophilicity compared to this parent ester, likely reducing water solubility while potentially increasing solubility in less polar organic solvents like ethyl acetate or toluene, depending on the aryl substituent.

-

The miscibility of Pyridine in both water and hexane demonstrates the balanced contribution of its polar nitrogen atom and nonpolar aromatic ring.[7][10] This balance is shifted in methyl 5-arylnicotinates by the addition of the ester and aryl groups.

Conclusion and Future Outlook

The solubility of methyl 5-arylnicotinates is a multifactorial property governed by a delicate balance of solute-solvent interactions. The aryl substituent at the 5-position serves as the primary control element for tuning this property. A systematic approach, combining theoretical principles with robust experimental measurement, is essential for any research or development program involving this class of compounds. By carefully selecting solvents and understanding the impact of temperature and molecular structure, scientists can effectively navigate the challenges of synthesis, purification, and formulation. Future work in this area should focus on building quantitative structure-solubility relationships (QSSR) to create predictive models that can accelerate the drug development process by forecasting solubility based on the proposed chemical structure.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

- ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis.

- ChemBK. (2024). 5-Methyl-nicotinic acid methyl ester.

- Al-Yaseri, A., et al. (2025). Thermodynamics and Transport Properties of Heavy Aromatics in a Mixture of DMSO and Toluene Solvents. PMC.

- Chem-Impex. (n.d.). 5-metilnicotinato de metilo.

- Avdeef, A. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC.

- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- Lymperidis, A., et al. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research - ACS Publications.

- Castells, R. C., et al. (n.d.). DETERMINATION OF SOLUBILITY PARAMETERS AND THERMODYNAMIC PROPERTIES IN HYDROCARBON-SOLVENT SYSTEMS BY GAS CHROMATOGRAPHY. CORE.

- chemeurope.com. (n.d.). Pyridine.

- Wiley-VCH. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).

- MedChemExpress. (n.d.). Methyl nicotinate (Nicotinic acid methyl ester).

- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.

- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

- Wikipedia. (n.d.). Methyl nicotinate.

- ChemicalBook. (2025). Methyl nicotinate:Mechanism, Uses and Toxicity.

- PubChem. (n.d.). Nicotinic Acid.

- PubMed. (2025). Mechanism of drug-potency enhancement via methylation.

- Heinze, T., et al. (n.d.). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. ResearchGate.

- MDPI. (2024). Methyl-Containing Pharmaceuticals.

- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. PubMed.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 5-Methylnicotinate.

- Wikipedia. (n.d.). Nicotinic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Mechanism of drug-potency enhancement via methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Pyridine [chemeurope.com]

- 11. Methyl 5-Methylnicotinate | 29681-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Methyl nicotinate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate via Suzuki Coupling

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate, a key biaryl structure, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, a detailed experimental protocol, and critical insights into reaction optimization and product purification. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1][2]

The synthesis of Methyl 5-(4-methoxyphenyl)nicotinate serves as an excellent case study to illustrate the practical application of the Suzuki coupling. This molecule incorporates a substituted pyridine ring, a common motif in medicinal chemistry, linked to a methoxy-substituted phenyl group. The inherent challenges of coupling heteroaromatic systems, such as the potential for catalyst inhibition or side reactions like protodeboronation, make this a relevant and instructive example for researchers in the field.[2]

Mechanistic Overview: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4][5][6]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 5-bromonicotinate), forming a square planar Pd(II) complex.[1][2][4][6]

-

Transmetalation: The organic group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2][4][6][7]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the desired product (Methyl 5-(4-methoxyphenyl)nicotinate) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][4][6]

dot graph "Suzuki_Coupling_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Ar-X\n(Methyl 5-bromonicotinate)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxidativeAddition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Complex [label="L_n(Ar)Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)₂\n(4-methoxyphenylboronic acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiarylPdII_Complex [label="L_n(Ar)Pd(II)-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Methyl 5-(4-methoxyphenyl)nicotinate)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxidativeAddition [label=""]; ArylHalide -> OxidativeAddition [label=""]; OxidativeAddition -> PdII_Complex [label=""]; PdII_Complex -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Base -> Transmetalation [label="Activates Boronic Acid"]; Transmetalation -> DiarylPdII_Complex [label=""]; DiarylPdII_Complex -> ReductiveElimination [label=""]; ReductiveElimination -> Product [label=""]; ReductiveElimination -> Pd0 [label="Regenerates Catalyst"]; } caption: "Catalytic cycle of the Suzuki-Miyaura coupling."

Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate

This protocol is designed to be a robust starting point for the synthesis. Optimization of parameters such as catalyst, ligand, base, and solvent may be necessary for different substrates or scales.[3][8][9]

3.1. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 5-bromonicotinate | C₇H₆BrNO₂ | 216.03 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.5 | 0.02 | 0.02 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.08 | 0.08 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |

| Water (deionized) | H₂O | 18.02 | 1 mL | - |

3.2. Reaction Setup and Procedure

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Assemble Glassware", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Add Reactants & Base:\n- Methyl 5-bromonicotinate\n- 4-Methoxyphenylboronic acid\n- K₂CO₃", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Add Solvents:\n- 1,4-Dioxane\n- Water", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas Mixture\n(e.g., Argon sparging)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Add Catalyst System:\n- Pd(OAc)₂\n- PPh₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to Reflux\n(e.g., 90-100 °C)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC or GC/LC-MS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; } caption: "General workflow for the Suzuki coupling synthesis."

Step-by-step methodology:

-

Glassware Preparation: Ensure all glassware (a round-bottom flask equipped with a magnetic stir bar and a condenser) is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the deactivation of the palladium catalyst by oxygen.

-

Addition of Reagents: To the reaction flask, add Methyl 5-bromonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The use of a slight excess of the boronic acid helps to drive the reaction to completion.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL). The biphasic solvent system is common in Suzuki couplings; dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid.[1][2]

-

Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). The Pd(OAc)₂ serves as a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and modulates its reactivity.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (Methyl 5-bromonicotinate) is consumed.

3.3. Workup and Purification

Proper workup and purification are essential to isolate the desired product from unreacted starting materials, byproducts, and the catalyst.[10][11]

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[10][11]

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. This removes water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Column Chromatography: The crude product is then purified by column chromatography on silica gel. A common eluent system for this compound is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[12] Collect the fractions containing the pure product, as identified by TLC.

-

Final Product: Evaporate the solvent from the pure fractions to obtain Methyl 5-(4-methoxyphenyl)nicotinate as a solid. The expected product is colorless needles with a melting point of 99-101 °C.[12]

Causality and Optimization: A Deeper Dive

Achieving high yields and purity in Suzuki couplings often requires careful optimization of several interdependent parameters.[3]

-

Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a workhorse system, a vast array of palladium catalysts and phosphine ligands are available. For challenging couplings, particularly with sterically hindered or electron-rich/poor substrates, more sophisticated ligands (e.g., Buchwald or Herrmann-type phosphines) may be required to improve reaction rates and yields.[9]

-

Base: The choice of base is critical.[1] It not only facilitates the transmetalation step but also influences the overall reaction kinetics. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][2] The strength and solubility of the base can significantly impact the reaction outcome. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[7]

-

Solvent: The solvent system plays a profound role in the Suzuki coupling.[1][13][14] Ethereal solvents like dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons like toluene are frequently used, often in combination with water.[1][2] The choice of solvent can affect catalyst solubility, reaction temperature, and even selectivity in some cases.[13]

-

Temperature: Reaction temperature influences the rate of all steps in the catalytic cycle. While many Suzuki couplings proceed efficiently at elevated temperatures (80-110 °C), some modern catalyst systems can operate effectively at room temperature.[15]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong or soluble base- Low reaction temperature | - Ensure rigorous degassing of the reaction mixture.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature. |

| Protodeboronation | - The boronic acid is hydrolyzed back to the corresponding arene.[2] | - Use a less aqueous solvent system.- Employ a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[2] |

| Homo-coupling | - Coupling of two boronic acid molecules or two aryl halide molecules. | - Use a more active catalyst system.- Slowly add one of the coupling partners to the reaction mixture.[10] |

| Difficult Purification | - Co-elution of product with boronic acid or homo-coupled byproducts.[10] | - Optimize the solvent system for column chromatography.- Perform an acidic or basic wash during workup to remove boronic acid impurities. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl systems like Methyl 5-(4-methoxyphenyl)nicotinate. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively apply and optimize this powerful transformation. This guide provides a solid foundation, blending theoretical principles with a practical, step-by-step protocol to empower scientists in their synthetic endeavors.

References

- Chen, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China), 21 Suppl 1, S124-6.

-

Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(19), 4271–4274. [Link]

-

Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Retrieved February 13, 2026, from [Link]

-

Bargiggia, F. O., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(11), 3123. [Link]

-

Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(15), 2354-2361. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 5-(4-methoxyphenyl)nicotinate. PrepChem.com. Retrieved February 13, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 13, 2026, from [Link]

-

Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]

-

Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 15(4), 5660–5673. [Link]

-

Wang, Y., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6646–6658. [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Egu, A. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]

-

Odeh, O. H., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9877–9884. [Link]

-

Reddit. (2023, November 14). Hydrophilic Suzuki-coupling product workup? [Online forum post]. r/OrganicChemistry. [Link]

-

Wang, Z., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Kim, J., et al. (2023). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 88(5), 2888–2900. [Link]

-

Kim, J., et al. (2023, February 12). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 88(5), 2888-2900. [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]